N-Acetyl-L-aspartic acid-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H9NO5 |

|---|---|

Molecular Weight |

178.16 g/mol |

IUPAC Name |

(2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid |

InChI |

InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m1/s1/i2D2,4D |

InChI Key |

OTCCIMWXFLJLIA-YQVMVYRTSA-N |

Isomeric SMILES |

[2H][C@](C(=O)O)(C([2H])([2H])C(=O)O)NC(=O)C |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to N-Acetyl-L-aspartic acid-d3: Chemical Properties, Stability, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and common applications of N-Acetyl-L-aspartic acid-d3. This deuterated analog of the endogenous metabolite N-Acetyl-L-aspartic acid (NAA) is a critical tool in neuroscience, biochemistry, and drug development, primarily utilized as an internal standard for mass spectrometry-based quantification of NAA.

Core Chemical Properties

This compound is a stable, isotopically labeled compound where three hydrogen atoms have been replaced by deuterium. This substitution results in a slightly higher molecular weight compared to its non-deuterated counterpart, allowing for its differentiation in mass spectrometry analysis.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₆D₃NO₅ | [1][2] |

| Molecular Weight | 178.16 g/mol | [1][2] |

| CAS Number | 284665-15-2 | [1] |

| Appearance | White to off-white or pale brown solid/powder | [2] |

| Melting Point | 137-140 °C (for non-deuterated N-Acetyl-L-aspartic acid) | [3][4] |

| Boiling Point | Decomposes before boiling | N/A |

| Solubility | Slightly soluble in DMSO and Methanol. The non-deuterated form has a solubility of 675 mg/mL in water. | [2][3] |

| Isotopic Purity | Typically ≥95% to 98% atom % D | [2][5] |

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

Storage Conditions:

-

Pure Form (Solid): For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[6] Short-term storage at room temperature is also possible.[2]

-

Stock Solutions: Once prepared, stock solutions should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles. Recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month.[7]

Stability Considerations: While specific degradation pathways for this compound are not extensively documented, it is considered a stable compound under recommended storage conditions.[3] After three years, it is advisable to re-analyze the chemical purity before use.[3]

Role in Metabolic Pathways

N-Acetyl-L-aspartic acid (NAA) plays a significant role in the central nervous system. It is synthesized in neuronal mitochondria from L-aspartic acid and acetyl-CoA.[1] Its functions include acting as a neuronal osmolyte and providing acetate for myelin and lipid synthesis.[1] this compound, being chemically identical to the endogenous compound, follows the same metabolic pathways, making it an excellent tracer for studying NAA metabolism.

References

- 1. N-acetyl-aspartic acid (NAA) - metabolite - biocrates life science ag [biocrates.com]

- 2. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Acetyl-L-Aspartic Acid | C6H9NO5 | CID 65065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-acetyl-L-aspartic acid | CAS#:997-55-7 | Chemsrc [chemsrc.com]

- 5. N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis and purification of N-Acetyl-L-aspartic acid-d3

An in-depth technical guide on the , tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the synthetic route from L-aspartic acid-d3, details on purification methodologies, and presents all quantitative data in a structured format.

Abstract

N-Acetyl-L-aspartic acid (NAA) is a significant metabolite in the central nervous system, and its deuterated isotopologue, N-Acetyl-L-aspartic acid-d3, serves as a crucial internal standard for mass spectrometry-based quantification. This guide outlines a robust and reproducible method for the . The synthesis involves the N-acetylation of L-aspartic acid-d3 using acetic anhydride under aqueous alkaline conditions. Subsequent purification is achieved through a combination of activated carbon treatment and recrystallization, yielding a final product with high purity suitable for analytical applications.

Synthesis Methodology

The synthesis of this compound is accomplished through the direct N-acetylation of L-aspartic acid-d3. This reaction is typically performed in an aqueous solution where the amino group of L-aspartic acid-d3 acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. A slight excess of acetic anhydride is used to ensure the complete conversion of the starting material. The reaction pH is maintained in the alkaline range to keep the amino group deprotonated and thus more nucleophilic.

The overall reaction is as follows:

L-Aspartic acid-d3 + Acetic Anhydride → this compound + Acetic Acid

Purification Methodology

Post-synthesis, the crude reaction mixture contains the desired product, unreacted starting materials, and byproducts. The primary purification strategy involves the following steps:

-

Acidification: The reaction mixture is acidified to protonate the carboxylate groups of this compound, which decreases its solubility in the aqueous solution and facilitates its precipitation.

-

Decolorization: The solution is treated with activated carbon to remove colored impurities and other organic byproducts.

-

Recrystallization: The final purification is achieved by recrystallizing the crude product from hot water. This process exploits the difference in solubility of the product and impurities at different temperatures, leading to the formation of pure crystals upon cooling.

Experimental Workflow

The following diagram illustrates the workflow for the .

Decoding the Certificate of Analysis: A Technical Guide to N-Acetyl-L-aspartic acid-d3

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-aspartic acid-d3 (NAA-d3) is a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of its endogenous counterpart, N-Acetyl-L-aspartic acid (NAA), in various biological matrices. As a key metabolite primarily found in the central nervous system, NAA is a significant biomarker for neuronal health and is implicated in several neurological disorders.[1] The reliability of research and drug development studies involving NAA hinges on the quality and purity of the NAA-d3 used. This guide provides an in-depth explanation of a typical Certificate of Analysis (CoA) for NAA-d3, enabling researchers to critically evaluate the quality of this essential analytical standard.

Understanding the Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document issued by a supplier that confirms a product meets its predetermined specifications. It is a critical component of quality control, providing a detailed summary of the analytical tests performed on a specific batch or lot of the compound. For a high-purity standard like NAA-d3, the CoA is the primary assurance of its identity, purity, and isotopic enrichment.

Key Sections of an this compound CoA

A typical CoA for NAA-d3 will include the following sections, with quantitative data summarized for clarity.

Product Identification

This section provides fundamental information about the compound.

| Parameter | Specification |

| Product Name | This compound |

| Catalog Number | Varies by supplier |

| Lot Number | Unique batch identifier |

| CAS Number | 284665-15-2[2] |

| Molecular Formula | C₆H₆D₃NO₅ |

| Molecular Weight | 178.16 g/mol [3] |

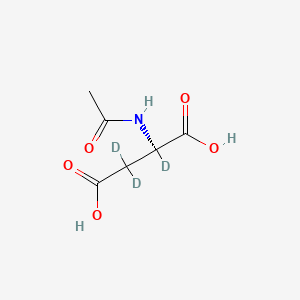

| Chemical Structure | A 2D representation of the molecule |

Below is a diagram illustrating the molecular structure of this compound, highlighting the positions of the deuterium atoms.

References

A Technical Guide to the Role of N-Acetyl-L-aspartic acid-d3 in Metabolomics

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of N-Acetyl-L-aspartic acid-d3 (NAA-d3), its pivotal role as an internal standard in metabolomics, and its application in the quantitative analysis of N-Acetyl-L-aspartic acid (NAA) for clinical and research purposes.

Introduction to N-Acetyl-L-aspartic acid (NAA) and its Significance

N-Acetyl-L-aspartic acid (NAA) is one of the most abundant amino acid derivatives in the central nervous system (CNS), where it is synthesized in neuronal mitochondria from L-aspartate and acetyl-CoA.[1][2] Its concentration in the brain is approximately 10 mM.[3] While its precise functions are still under investigation, NAA is implicated in several key neurological processes, including:

-

Myelin Synthesis: NAA serves as a source of acetate for oligodendrocytes, which is crucial for the formation of the myelin sheath that insulates neurons.[1][2]

-

Energy Metabolism: It is involved in the metabolic pathways within neurons, linking to both amino acid and energy metabolism.[4]

-

Osmoregulation: NAA contributes to maintaining the osmotic balance within the brain.[2]

-

Neurotransmitter Precursor: It is a precursor for the synthesis of the neurotransmitter N-acetylaspartylglutamate (NAAG).[5]

Given its high concentration and specific localization within neurons, NAA is widely regarded as a marker of neuronal health and viability.[1] Altered levels of NAA have been associated with a range of neurological disorders, making its accurate quantification a critical aspect of neuroscience research and clinical diagnostics.

The Role of this compound (NAA-d3) in Metabolomics

In the field of metabolomics, which involves the comprehensive analysis of small molecules (metabolites) in a biological system, accurate quantification is paramount. Stable isotope-labeled internal standards are essential tools for achieving high precision and accuracy in mass spectrometry-based analyses.[6][7][8] this compound (NAA-d3) is the deuterated analog of NAA and serves as an ideal internal standard for its quantification.[5][9]

The core principle behind using NAA-d3 is isotope dilution mass spectrometry . A known amount of NAA-d3 is added to a biological sample at the beginning of the sample preparation process.[5] Since NAA-d3 is chemically identical to endogenous NAA, it experiences the same variations during sample extraction, derivatization (if any), and ionization in the mass spectrometer.[5][6] However, due to the presence of three deuterium atoms, NAA-d3 has a slightly higher mass than NAA, allowing it to be distinguished by the mass spectrometer.[5] By comparing the signal intensity of the endogenous NAA to that of the known amount of added NAA-d3, the concentration of NAA in the original sample can be accurately determined, correcting for any sample loss or variations in instrument response.[6][8]

Logical Workflow for Isotope Dilution Mass Spectrometry

Caption: Workflow for NAA quantification using NAA-d3.

Metabolic Pathway of N-Acetyl-L-aspartic acid

NAA metabolism involves a multi-cellular process within the central nervous system, primarily involving neurons and oligodendrocytes.

Caption: Simplified NAA metabolic pathway in the CNS.

Experimental Protocols for NAA Quantification using NAA-d3

The following protocols are generalized from published methods for the quantification of NAA in biological fluids using LC-MS/MS with NAA-d3 as an internal standard.[10][11]

"Dilute and Shoot" Method for Urine Samples

This method is rapid and requires minimal sample preparation, making it suitable for high-throughput screening, particularly for conditions like Canavan disease.[10][11]

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

Centrifuge the samples to pellet any particulate matter.

-

In a clean microcentrifuge tube or well of a 96-well plate, add a specific volume of the urine supernatant (e.g., 10 µL).

-

Add a working solution of NAA-d3 in a suitable solvent (e.g., water or mobile phase) to the urine sample to achieve a final concentration appropriate for the expected range of endogenous NAA.

-

Vortex the mixture thoroughly.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the prepared sample (e.g., 5-10 µL) directly into the LC-MS/MS system.

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Protein Precipitation Method for Plasma/Serum Samples

This method is necessary for plasma or serum samples to remove proteins that can interfere with the analysis and damage the LC column.

Methodology:

-

Sample Preparation:

-

Thaw plasma or serum samples on ice.

-

To a specific volume of the sample (e.g., 50 µL), add the NAA-d3 internal standard solution.

-

Add a protein precipitation agent, such as ice-cold acetonitrile or methanol (typically 3-4 times the sample volume).

-

Vortex vigorously for at least 30 seconds to ensure thorough mixing and protein denaturation.

-

Incubate at a low temperature (e.g., -20°C) for a short period (e.g., 20 minutes) to enhance protein precipitation.

-

Centrifuge at high speed (e.g., >12,000 x g) at 4°C for 10-15 minutes.

-

Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.

-

The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase before injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

The LC-MS/MS parameters are generally similar to those used for urine analysis, but may require optimization based on the sample matrix and desired sensitivity.

-

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies utilizing NAA-d3 for NAA quantification.

Table 1: LC-MS/MS Method Parameters and Performance

| Parameter | Urine Analysis[10][11] | Plasma/CSF/Tissue Analysis[12] |

| Sample Preparation | "Dilute and Shoot" | Protein Precipitation / Liquid Extraction |

| Chromatography | C8 or C18 column | HILIC or C18 column |

| Ionization Mode | Negative ESI | Positive or Negative ESI |

| Linearity Range | Up to 2000 µmol/L | Matrix-dependent |

| Limit of Quantification (LOQ) | 1 µmol/L | Not specified |

| Inter-assay CV (%) | < 7% | Not specified |

| Intra-assay CV (%) | < 7% | Not specified |

| Recovery (%) | 98.9 - 102.5% | Not specified |

Table 2: Representative Concentrations of N-Acetyl-L-aspartic acid

| Biological Matrix | Condition | Concentration Range | Reference |

| Urine | Healthy Controls | < 39 mmol/mol creatinine | [11] |

| Canavan Disease Patients | 366 - 21,235 mmol/mol creatinine | [11] | |

| Normal/Abnormal Controls | 19.7 ± 10.8 mg/g creatinine | [13][14] | |

| Plasma | Healthy Controls | 11.12 ± 2.67 µM | [15] |

| Alzheimer's Disease Patients | 14.02 ± 2.32 µM | [15] |

Conclusion

This compound is an indispensable tool in the field of metabolomics for the accurate and precise quantification of endogenous NAA. Its use as an internal standard in isotope dilution mass spectrometry methods allows for reliable measurements in complex biological matrices. This is of particular importance for the diagnosis and monitoring of neurological disorders such as Canavan disease, and for advancing our understanding of the role of NAA in brain metabolism and pathology. The methodologies outlined in this guide provide a robust framework for researchers and clinicians to implement quantitative NAA analysis in their own laboratories.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. N-acetyl-aspartic acid (NAA) - metabolite - biocrates life science ag [biocrates.com]

- 3. Frontiers | N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer [frontiersin.org]

- 4. N-acetylaspartate pathway is nutrient responsive and coordinates lipid and energy metabolism in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound|CAS 284665-15-2 [benchchem.com]

- 6. iroatech.com [iroatech.com]

- 7. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of N-acetyl-L-aspartic acid in urine by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 15. e-century.us [e-century.us]

N-Acetyl-L-aspartic acid-d3 for Quantitative NMR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of N-Acetyl-L-aspartic acid-d3 (NAA-d3) as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It is designed to furnish researchers, scientists, and drug development professionals with the core principles, detailed experimental protocols, and data interpretation strategies necessary for the accurate quantification of active pharmaceutical ingredients (APIs) and other organic molecules.

Introduction to Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful analytical technique that utilizes the direct proportionality between the NMR signal integral and the number of atomic nuclei giving rise to that signal.[1][2] This fundamental principle allows for the precise and accurate determination of the concentration and purity of substances without the need for substance-specific reference standards for the analyte itself.[3][4] The internal standard method is the most common and accurate approach in qNMR, where a certified reference material of known purity and weight is added to the sample solution containing the analyte.[2][5]

The Role of an Internal Standard

An ideal internal standard for ¹H qNMR should possess the following characteristics:

-

High Purity: A certified chemical purity of ≥99% is crucial to prevent interference from impurities.[2]

-

Good Solubility: The standard must be fully soluble in the deuterated solvent used for the analyte to ensure a homogeneous solution.[2]

-

Chemical Stability: It should be stable under the experimental conditions and not react with the analyte or the solvent.

-

Non-overlapping Signals: The NMR signals of the internal standard should be well-resolved from the signals of the analyte and any other components in the mixture.[2]

-

Simple NMR Spectrum: A simple spectrum, ideally with one or more sharp singlet peaks, simplifies integration and improves accuracy.

Advantages of a Deuterated Internal Standard

Deuterated compounds, where hydrogen atoms are replaced by deuterium, are advantageous as internal standards in ¹H qNMR.[6] The primary benefit is the elimination of proton signals from the standard that could overlap with analyte signals, thereby providing a clear spectral window for the quantification of the analyte.[6] this compound (NAA-d3) is a deuterated analog of the endogenous metabolite N-Acetyl-L-aspartic acid and serves as an excellent internal standard for qNMR.

This compound as a qNMR Internal Standard

This compound (NAA-d3) is a suitable internal standard for the quantification of a wide range of organic molecules, including APIs, particularly those with signals in the aliphatic and acetyl regions of the ¹H NMR spectrum.

Chemical Structure of this compound:

The deuterium substitution at the C2 and C3 positions of the aspartic acid backbone eliminates potentially interfering signals in the ¹H NMR spectrum. The remaining proton signal from the acetyl group provides a sharp singlet that can be used for quantification.

Physicochemical Properties and ¹H NMR Spectral Data

A clear understanding of the spectral properties of NAA-d3 in common deuterated solvents is essential for method development.

| Property | Value |

| Molecular Formula | C₆H₆D₃NO₅ |

| Molecular Weight | 178.16 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR Chemical Shifts (δ, ppm) | |

| In D₂O | ~2.0 ppm (s, 3H, -COCH₃) |

| In DMSO-d₆ | ~1.8 ppm (s, 3H, -COCH₃), ~8.1 ppm (d, 1H, -NH), ~4.4 ppm (m, 1H, -CH), ~2.5 ppm (m, 2H, -CH₂) |

Note: Chemical shifts can vary slightly depending on the concentration, temperature, and pH of the sample.

Experimental Protocol for qNMR using NAA-d3

This section outlines a detailed methodology for the purity determination of an active pharmaceutical ingredient (API) using NAA-d3 as an internal standard. This protocol is illustrative and may require optimization for specific applications.

Materials and Equipment

-

Analyte (API): e.g., Ibuprofen

-

Internal Standard: this compound (NAA-d3) of certified purity (e.g., ≥99.5%)

-

Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium oxide (D₂O)

-

NMR Spectrometer: 400 MHz or higher, equipped with a high-resolution probe

-

Analytical Balance: Capable of weighing to ±0.01 mg

-

Volumetric Glassware: Calibrated flasks and pipettes

-

NMR Tubes: 5 mm, high-precision

Sample Preparation

Accurate weighing is critical for the precision of the qNMR experiment.

-

Weighing the Internal Standard (NAA-d3): Accurately weigh approximately 10 mg of NAA-d3 into a clean, dry vial. Record the exact weight.

-

Weighing the Analyte (Ibuprofen): Accurately weigh approximately 20 mg of the analyte into the same vial. Record the exact weight.

-

Dissolution: Add a precise volume (e.g., 1.0 mL) of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

-

Homogenization: Ensure complete dissolution by vortexing or gentle sonication. A clear, homogeneous solution is essential.

-

Transfer to NMR Tube: Transfer an appropriate volume (typically 0.6-0.7 mL) of the solution into a 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for quantitative ¹H NMR analysis.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 (or similar single-pulse experiment) | Simple and robust for quantification. |

| Transmitter Frequency | Calibrated for ¹H | Ensures accurate chemical shifts. |

| Pulse Width (P1) | Calibrated 90° pulse | Ensures uniform excitation of all signals. |

| Acquisition Time (AQ) | ≥ 3 seconds | Provides good digital resolution. |

| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing proton | Crucial for full relaxation of all protons, ensuring accurate integration. The T₁ of both the analyte and NAA-d3 signals should be determined beforehand using an inversion-recovery experiment. A conservative value of 60 seconds is often used. |

| Number of Scans (NS) | 16 to 64 (or more) | To achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated. |

| Receiver Gain (RG) | Optimized to avoid signal clipping | Prevents distortion of the signal. |

| Temperature | Stable, e.g., 298 K | Ensures reproducible chemical shifts. |

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the S/N without significantly affecting the resolution.

-

Phasing: Manually phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply an automatic baseline correction to ensure a flat baseline across the entire spectrum.

-

Integration: Manually integrate the well-resolved signals of the analyte and the internal standard (NAA-d3). For NAA-d3 in DMSO-d₆, the acetyl singlet around 1.8 ppm is used. For Ibuprofen, a suitable, non-overlapping signal should be chosen (e.g., the doublet of the methyl protons).

Data Analysis and Presentation

The purity of the analyte can be calculated using the following formula:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

-

I_analyte, I_std: Integral values of the analyte and the internal standard signals.

-

N_analyte, N_std: Number of protons corresponding to the integrated signals of the analyte and the internal standard.

-

MW_analyte, MW_std: Molecular weights of the analyte and the internal standard.

-

m_analyte, m_std: Masses of the analyte and the internal standard.

-

Purity_std: Purity of the internal standard (as a percentage).

Illustrative Quantitative Data

The following table presents a hypothetical but realistic dataset for the purity determination of Ibuprofen using NAA-d3 as an internal standard.

Table 1: Illustrative Purity Determination of Ibuprofen using NAA-d3 by qNMR

| Parameter | Value |

| Analyte | Ibuprofen |

| Internal Standard | This compound |

| Mass of Ibuprofen (m_analyte) | 20.15 mg |

| Mass of NAA-d3 (m_std) | 10.05 mg |

| Purity of NAA-d3 (Purity_std) | 99.8 % |

| Molecular Weight of Ibuprofen (MW_analyte) | 206.29 g/mol |

| Molecular Weight of NAA-d3 (MW_std) | 178.16 g/mol |

| Integral of Ibuprofen signal (I_analyte) | 1.00 (normalized) |

| Number of Protons (Ibuprofen) (N_analyte) | 6 (for the two methyl groups) |

| Integral of NAA-d3 signal (I_std) | 0.85 |

| Number of Protons (NAA-d3) (N_std) | 3 (for the acetyl group) |

| Calculated Purity of Ibuprofen | 98.7 % |

Method Validation

A qNMR method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.

Table 2: Typical Validation Parameters for a qNMR Method

| Parameter | Acceptance Criteria | Illustrative Result |

| Specificity | No interference at the chemical shifts of the analyte and internal standard. | Baseline resolution of analyte and standard signals from other components. |

| Linearity | Correlation coefficient (r²) > 0.999 | r² = 0.9995 over a concentration range of 0.5 - 20 mg/mL. |

| Accuracy | Recovery of 98.0% to 102.0% | Mean recovery of 99.5% for spiked samples. |

| Precision (Repeatability) | RSD ≤ 1.0% | RSD = 0.5% for six replicate preparations. |

| Precision (Intermediate Precision) | RSD ≤ 2.0% | RSD = 1.2% for analyses on different days with different analysts. |

| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.1 mg/mL |

| Limit of Detection (LOD) | S/N ≥ 3 | 0.03 mg/mL |

| Robustness | No significant effect on results with small variations in experimental parameters. | Method shown to be robust to minor changes in temperature and relaxation delay. |

Visualization of Workflows and Pathways

qNMR Experimental Workflow

The following diagram illustrates the key steps in a typical qNMR experiment using an internal standard.

qNMR experimental workflow using an internal standard.

N-Acetyl-L-aspartic Acid (NAA) Metabolic Pathway

NAA is a highly abundant amino acid derivative in the central nervous system. Its metabolism is compartmentalized between neurons and oligodendrocytes.

Simplified metabolic pathway of N-Acetyl-L-aspartic acid (NAA).

Conclusion

This compound is a highly suitable internal standard for quantitative ¹H NMR spectroscopy, offering the key advantage of minimizing signal overlap in the proton spectrum. Its application, coupled with a validated qNMR method, provides a robust, accurate, and efficient means for the purity assessment and concentration determination of active pharmaceutical ingredients and other organic compounds. This guide provides the fundamental knowledge and a practical framework for the successful implementation of NAA-d3 in qNMR workflows within research and drug development settings.

References

- 1. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spectroscopyeurope.com [spectroscopyeurope.com]

- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]

- 6. govst.edu [govst.edu]

Foundational Research Applications of N-Acetyl-L-aspartic acid-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research applications of N-Acetyl-L-aspartic acid-d3 (NAA-d3), a deuterated stable isotope of the endogenous metabolite N-Acetyl-L-aspartic acid (NAA). Given that NAA is one of the most abundant amino acid derivatives in the central nervous system, its study is crucial for understanding neuronal health and disease.[1][2] NAA-d3 serves as an indispensable tool in these investigations, primarily as an internal standard for precise quantification and as a tracer for metabolic flux analysis. This guide details the experimental protocols, presents quantitative data, and visualizes key pathways and workflows to facilitate its application in a research setting.

Core Applications of this compound

The utility of NAA-d3 in research stems from its chemical identity to endogenous NAA, with the key difference being a slightly higher molecular weight due to the deuterium atoms. This mass difference allows it to be distinguished by mass spectrometry, forming the basis of its primary applications.

This compound as an Internal Standard

In quantitative mass spectrometry-based metabolomics, NAA-d3 is predominantly used as an internal standard for the accurate measurement of endogenous NAA levels.[3] A known quantity of NAA-d3 is spiked into biological samples, such as brain tissue, cerebrospinal fluid, or urine, prior to analysis.[3] Because the deuterated standard and the endogenous analyte exhibit nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer. By comparing the signal intensity of the analyte to that of the known amount of the internal standard, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.[4]

This compound in Tracer Studies and Metabolic Flux Analysis

Stable isotope tracing with NAA-d3 allows researchers to track the metabolic fate of NAA in vivo.[5] By introducing NAA-d3 into a biological system, its incorporation into and turnover within various metabolic pathways can be monitored over time. This approach, often coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, provides valuable insights into the dynamics of NAA synthesis, degradation, and its role as a precursor for other biomolecules.

Metabolic flux analysis using NAA-d3 enables the quantification of the rates of metabolic pathways involving NAA.[6][7] This is particularly important for understanding how metabolic processes are altered in various physiological and pathological states. For instance, by tracing the deuterium label from NAA-d3, researchers can elucidate the contribution of NAA to processes such as myelin synthesis and energy metabolism in the brain.[8]

Quantitative Data Presentation

The following tables summarize quantitative data related to NAA concentrations in various brain regions and its metabolic turnover rates, providing a reference for researchers designing and interpreting experiments.

Table 1: Concentration of N-Acetyl-L-aspartic acid (NAA) in Human Brain Regions

| Brain Region | NAA Concentration (mM) | Reference |

| Occipital Gray Matter | 10.1 ± 1.0 | [9] |

| Cortical White Matter | 8.0 - 8.9 | [9] |

| Cortical Gray Matter (Frontal) | 8.45 | [2] |

| Cortical Gray Matter (Schizophrenic Patients) | 7.94 | [2] |

| Striatum (Haloperidol-treated Rats) | Elevated by 23% | [2] |

Table 2: In Vivo Turnover Rates of N-Acetyl-L-aspartic acid (NAA) in the Brain

| Species | Method | NAA Synthesis Rate | Reference |

| Human (Control) | 13C MRS | 9.2 ± 3.9 nmol/min/g | [10] |

| Human (Canavan Disease) | 13C MRS | 3.6 ± 0.1 nmol/min/g | [10] |

| Rat | 13C-label incorporation from [1-13C]glucose | 0.7 ± 0.1 µmol/(g·h) (acetyl group) | [1] |

| Rat | 13C-label incorporation from [1-13C]glucose | 0.6 ± 0.1 µmol/(g·h) (aspartyl group) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing NAA-d3.

Quantification of NAA in Urine using LC-MS/MS with NAA-d3 Internal Standard

This protocol is adapted from a method for the diagnosis of Canavan disease, which is characterized by excessive NAA excretion.[3]

1. Sample Preparation:

-

To 100 µL of untreated urine, add a known concentration of NAA-d3 (e.g., 10 µL of a 1 mM stock solution).

-

Vortex the mixture briefly. No extraction or derivatization is required.[3]

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A standard HPLC or UPLC system.

-

Column: C8 column (e.g., 2.1 x 150 mm).[3]

-

Mobile Phase: A mixture of acetonitrile and water (1:1 v/v) containing 0.05% formic acid.[3]

-

Flow Rate: 0.25 mL/min.[3]

-

Injection Volume: 5 µL.

-

Tandem Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Negative ion electrospray ionization (ESI-).[3]

-

Multiple Reaction Monitoring (MRM) Transitions:

3. Data Analysis:

-

Quantify the peak area for both NAA and NAA-d3.

-

Calculate the ratio of the NAA peak area to the NAA-d3 peak area.

-

Determine the concentration of NAA in the urine sample by comparing this ratio to a standard curve prepared with known concentrations of NAA and a fixed concentration of NAA-d3.

Protocol for In Vivo Tracer Study in a Rodent Model using Intracerebroventricular (ICV) Injection of NAA-d3

This protocol provides a general framework for conducting a tracer study to investigate NAA metabolism in the rodent brain.

1. Preparation of NAA-d3 Solution:

-

Reconstitute lyophilized NAA-d3 in sterile, artificial cerebrospinal fluid (aCSF) or saline to the desired concentration (e.g., 10 mM).

-

Ensure the solution is sterile-filtered before injection.

2. Intracerebroventricular (ICV) Injection:

-

Anesthetize the rodent (e.g., with isoflurane or a ketamine/xylazine cocktail).

-

Place the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole over the target lateral ventricle. Typical coordinates for a rat relative to bregma are: AP -0.8 mm, L ±1.5 mm, V -3.5 to -4.0 mm.[11][12]

-

Slowly infuse the NAA-d3 solution (e.g., 5 µL) into the ventricle using a microsyringe pump over several minutes.[13]

-

Leave the injection needle in place for a few minutes post-injection to prevent backflow.

-

Suture the incision and provide post-operative care.

3. Sample Collection:

-

At predetermined time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), euthanize the animals.

-

Rapidly dissect the brain and specific brain regions of interest on ice.

-

Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

4. Sample Preparation for Brain Tissue Analysis:

-

Weigh the frozen brain tissue.

-

Homogenize the tissue in a suitable ice-cold solvent, such as a methanol/water mixture, to precipitate proteins and extract metabolites.[14]

-

Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C.

-

Collect the supernatant containing the metabolites.

-

The supernatant can then be dried and reconstituted in a suitable solvent for LC-MS/MS or NMR analysis.

5. Analysis of Isotopic Enrichment:

-

Analyze the prepared brain extracts using LC-MS/MS or NMR to measure the isotopic enrichment of NAA and its downstream metabolites.

-

The temporal changes in isotopic enrichment can be used to calculate the turnover rate and flux of NAA.

Mandatory Visualizations

Signaling Pathways

Metabolic pathway of N-Acetyl-L-aspartic acid (NAA).

Experimental Workflows

Experimental workflow for LC-MS/MS analysis using an internal standard.

Logical Relationships

Decision tree for selecting an analytical method for NAA quantification.

References

- 1. N-acetyl-L-aspartic acid: a literature review of a compound prominent in 1H-NMR spectroscopic studies of brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]

- 8. Increasing N-acetylaspartate in the Brain during Postnatal Myelination Does Not Cause the CNS Pathologies of Canavan Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Direct determination of the N-acetyl-L-aspartate synthesis rate in the human brain by (13)C MRS and [1-(13)C]glucose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Vitamin D attenuates cerebral artery remodeling through VDR/AMPK/eNOS dimer phosphorylation pathway after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Neuroinflammation Induced by Intracerebroventricular Injection of Microbial Neuraminidase [frontiersin.org]

- 14. researchgate.net [researchgate.net]

N-Acetyl-L-aspartic acid-d3: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-aspartic acid-d3 (NAA-d3) is a deuterated analog of N-Acetyl-L-aspartic acid (NAA), a molecule of high abundance and significance in the central nervous system. This stable isotope-labeled compound has become an indispensable tool in neuroscience and clinical research, primarily for the precise quantification of endogenous NAA levels. Its application is particularly crucial in the study of neurological disorders such as Canavan disease, where NAA metabolism is impaired. This guide provides a comprehensive overview of the discovery, significance, and technical application of NAA-d3.

Core Concepts: Discovery and Significance

N-Acetyl-L-aspartic acid was first discovered in 1956.[1] It is the second most concentrated molecule in the brain, following the amino acid glutamate.[2][3] NAA is synthesized in neuronal mitochondria from L-aspartic acid and acetyl-coenzyme A.[2][3] Its functions are multifaceted and include serving as a neuronal osmolyte, a source of acetate for myelin synthesis, and a precursor for the neurotransmitter N-acetylaspartylglutamate (NAAG).[2][3]

The significance of NAA is underscored in the context of Canavan disease, a fatal autosomal recessive leukodystrophy.[4][5] This devastating neurological disorder is caused by a deficiency of the enzyme aspartoacylase (ASPA), which is responsible for hydrolyzing NAA into acetate and L-aspartate.[5][6][7][8] The resulting accumulation of NAA in the brain leads to spongiform white matter degeneration and severe neurological symptoms.[6][8] Consequently, the accurate quantification of NAA in biological fluids, such as urine, is a key diagnostic marker for Canavan disease.[4][9]

The development of this compound, a stable isotope-labeled version of NAA, has revolutionized the ability to precisely measure endogenous NAA levels.[2][10] By incorporating deuterium atoms, NAA-d3 serves as an ideal internal standard in mass spectrometry-based analytical methods.[2][10] Its chemical behavior is nearly identical to that of endogenous NAA, yet it is distinguishable by its higher mass, allowing for accurate and reproducible quantification through isotope dilution techniques.[2][4]

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C6H6D3NO5 | [2] |

| Molecular Weight | 178.16 Da | [2][] |

| CAS Number | 284665-15-2 | [2] |

| Appearance | White to off-white powder | |

| Purity | Typically ≥98% (isotopic) | |

| Synonyms | N-Acetyl-L-aspartic-d3 Acid, Ac-DL-Asp-OH-d3 | [] |

Analytical Applications and Methodologies

This compound is predominantly used as an internal standard for the quantification of NAA in various biological matrices, including urine, plasma, cerebrospinal fluid, and brain tissue.[2][4][12] The most common analytical technique employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][9]

Quantitative Analysis of NAA in Urine by LC-MS/MS

A widely adopted method for the diagnosis of Canavan disease involves the quantification of NAA in urine using NAA-d3 as an internal standard. A typical experimental protocol is detailed below.

Experimental Protocol: Quantification of Urinary NAA

-

Sample Preparation:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.[4][9]

-

Quantification is performed using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both NAA and NAA-d3.[9]

-

A summary of typical LC-MS/MS parameters for the analysis of NAA using NAA-d3 is provided in the table below.

| Parameter | Value | Reference |

| Chromatography Column | C8 minibore column | [4] |

| Mobile Phase | 50% acetonitrile with 0.05% formic acid | [4] |

| Flow Rate | 0.25 mL/min | [4][9] |

| Retention Time (NAA) | ~1.6 min | [4][9] |

| Ionization Mode | Negative Electrospray Ionization (ESI) | [4][9] |

| MRM Transition (NAA) | m/z 174 -> 88, 174 -> 130, 174 -> 58 | [9] |

| MRM Transition (NAA-d3) | m/z 177 -> 89 | [9] |

| Linearity | Up to 2000 µmol/L | [4] |

| Limit of Quantification (LOQ) | 1 µmol/L | [4][9] |

| Inter- and Intra-assay CV | < 7% | [4] |

| Recovery | 98.9 - 102.5% | [4] |

Visualizing the Core Concepts

To further elucidate the role and application of this compound, the following diagrams illustrate key pathways and workflows.

Conclusion

This compound is a critical tool for researchers and clinicians in the field of neuroscience and inborn errors of metabolism. Its use as an internal standard in mass spectrometry-based methods allows for the highly accurate and precise quantification of N-Acetyl-L-aspartic acid. This capability is fundamental for the diagnosis and monitoring of Canavan disease and provides a valuable methodology for further research into the multifaceted roles of NAA in the central nervous system. The detailed protocols and data presented in this guide offer a solid foundation for the implementation of these analytical techniques in a research or clinical setting.

References

- 1. N-acetyl-L-aspartic acid: a literature review of a compound prominent in 1H-NMR spectroscopic studies of brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|CAS 284665-15-2 [benchchem.com]

- 3. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]

- 4. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Canavan Disease Research | Canavan Foundation [canavanfoundation.org]

- 6. Targeting N-acetyl-L-aspartate synthesis and transport for treatment of Canavan leukodystrophy [escholarship.org]

- 7. Brain N-acetylaspartate accumulation in Canavan disease is not neurotoxic per se: the implications of the first gene replacement therapy study to demonstrate successful post-symptomatic treatment in mice - Elliott - Annals of Research Hospitals [arh.amegroups.org]

- 8. Aspartoacylase deficiency and N-acetylaspartic aciduria in patients with Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for LC-MS/MS Quantification of N-Acetylaspartic Acid (NAA) using N-Acetyl-L-aspartic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of N-acetylaspartic acid (NAA) in biological matrices using a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates N-Acetyl-L-aspartic acid-d3 (NAA-d3) as an internal standard to ensure high accuracy and precision.

Introduction

N-acetylaspartic acid is a vital metabolite primarily found in the central nervous system, where it is the second most abundant molecule after glutamate.[1] Its concentration in various biological fluids such as plasma, urine, and cerebrospinal fluid (CSF) serves as a crucial biomarker for several neurological and metabolic disorders.[2] For instance, elevated levels of NAA in urine are a key diagnostic marker for Canavan disease, a severe inherited leukodystrophy.[3][4][5] Therefore, accurate and reliable quantification of NAA is essential for clinical diagnostics and neuroscience research.

This LC-MS/MS method offers high sensitivity and specificity for the determination of NAA, utilizing a stable isotope-labeled internal standard (NAA-d3) to correct for matrix effects and variations in sample processing.[1][6] The protocol is applicable to various biological matrices, although specific sample preparation steps may vary.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of the described LC-MS/MS method. These values are indicative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| N-Acetylaspartic Acid (NAA) | 174 | 88, 130, 58 | Negative[3] |

| This compound (NAA-d3) | 177 | 89 | Negative[3] |

Table 2: Method Validation Parameters

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Limit of Quantification (LOQ) | 1 µmol/L in urine[3][7] |

| Inter-assay Coefficient of Variation | < 7%[7] |

| Intra-assay Coefficient of Variation | < 7%[7] |

| Recovery | 98.9 - 102.5%[7] |

Experimental Workflow

The overall experimental workflow for the quantification of NAA is depicted in the diagram below.

Caption: Experimental workflow for NAA quantification.

Detailed Experimental Protocols

Materials and Reagents

-

N-Acetylaspartic Acid (NAA) standard

-

This compound (NAA-d3) internal standard

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (for stock solutions)

-

Biological matrix (e.g., urine, plasma, CSF)

Standard and Internal Standard Preparation

-

NAA Stock Solution (1 mg/mL): Accurately weigh and dissolve NAA in methanol.

-

NAA-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve NAA-d3 in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the NAA stock solution with the appropriate solvent (e.g., 50:50 acetonitrile:water) to create a calibration curve.

-

Internal Standard Working Solution: Dilute the NAA-d3 stock solution to the desired concentration for spiking into samples.

Sample Preparation

The following are example protocols for different biological matrices. Optimization may be required.

4.3.1. Urine (Dilute and Shoot) [3][7]

-

To 50 µL of urine, add 10 µL of the NAA-d3 internal standard working solution.

-

Add 940 µL of the initial mobile phase (e.g., 50% acetonitrile in water with 0.05% formic acid).[7]

-

Vortex mix for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.3.2. Plasma/Serum (Protein Precipitation)

-

To 100 µL of plasma or serum, add 10 µL of the NAA-d3 internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for analysis.

4.3.3. Cerebrospinal Fluid (CSF)

Due to the lower protein content, a simpler protein precipitation or a direct "dilute and shoot" approach similar to urine may be applicable. Method validation is crucial.

LC-MS/MS Conditions

4.4.1. Liquid Chromatography

-

Column: C8 or C18 column (e.g., 2.1 x 150 mm)[3]

-

Mobile Phase A: Water with 0.05% formic acid[3]

-

Mobile Phase B: Acetonitrile with 0.05% formic acid[3]

-

Flow Rate: 0.25 mL/min[3]

-

Gradient: An isocratic elution with 50% Mobile Phase B is often sufficient.[3]

-

Injection Volume: 5-10 µL

-

Column Temperature: 30-40°C

-

Run Time: Approximately 2-3 minutes[3]

4.4.2. Tandem Mass Spectrometry

-

Ionization Source: Electrospray Ionization (ESI)

-

Ionization Mode: Negative[3]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Collision Gas: Argon

-

Source Parameters: Optimize source temperature, gas flows, and voltages for the specific instrument used.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for both NAA and NAA-d3 using the instrument's software.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio (NAA/NAA-d3) against the concentration of the NAA standards. A linear regression with a 1/x or 1/x² weighting is typically used.

-

Quantification: Determine the concentration of NAA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Logical Relationships

The quantification of NAA is not directly related to a signaling pathway but is based on the principles of analytical chemistry. The logical relationship for quantification is illustrated in the diagram below.

References

- 1. This compound|CAS 284665-15-2 [benchchem.com]

- 2. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of N-Acetyl-L-aspartic acid in Urine by GC-MS with a Deuterated Internal Standard

Abstract

This application note presents a detailed protocol for the quantitative analysis of N-Acetyl-L-aspartic acid (NAA) in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs a stable isotope-labeled internal standard, N-Acetyl-L-aspartic acid-d3 (NAA-d3), to ensure high accuracy and precision. The protocol includes procedures for sample preparation, derivatization, and GC-MS analysis. This method is particularly relevant for researchers and clinicians monitoring NAA levels in metabolic disorders, such as Canavan disease, where elevated concentrations are observed.

Introduction

N-Acetyl-L-aspartic acid is a vital amino acid derivative predominantly found in the central nervous system. Its concentration in biological fluids like urine and cerebrospinal fluid serves as a crucial biomarker for certain neurological and metabolic conditions. Canavan disease, a severe inherited neurological disorder, is characterized by a deficiency of the enzyme aspartoacylase, leading to a significant accumulation of NAA. Gas chromatography-mass spectrometry is a robust and sensitive analytical technique for the quantification of organic acids in biological matrices. However, the polar and non-volatile nature of NAA necessitates a derivatization step to make it amenable to GC-MS analysis. The use of a deuterated internal standard, such as NAA-d3, is essential for correcting variations during sample preparation and analysis, thereby ensuring reliable quantification.[1][2][3]

Experimental Protocol

The following protocol outlines the necessary steps for the quantitative analysis of NAA in urine using NAA-d3 as an internal standard.

Materials and Reagents

-

N-Acetyl-L-aspartic acid (NAA) standard

-

This compound (NAA-d3) internal standard

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Pyridine

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ultrapure water

-

Urine samples

Equipment

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

Heating block

-

Autosampler vials with inserts

-

Micropipettes

Sample Preparation and Derivatization

-

Sample Collection and Storage: Collect urine samples in sterile containers and store them frozen at -20°C or lower until analysis to prevent degradation of the analyte.[4]

-

Internal Standard Spiking: To 1 mL of urine, add a known amount of this compound internal standard. The amount should be chosen to be in the mid-range of the expected endogenous NAA concentration.

-

Acidification and Extraction:

-

Add approximately 1 g of sodium chloride to the urine sample.

-

Acidify the sample with 20 µL of 1 M HCl.

-

Perform a liquid-liquid extraction by adding 2.5 mL of ethyl acetate, vortexing vigorously for 1 minute, and then centrifuging to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction with another 2.5 mL of ethyl acetate and combine the organic layers.

-

-

Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).[5]

-

Derivatization:

-

To the dried residue, add 20 µL of pyridine and 75 µL of BSTFA with 1% TMCS.

-

Seal the vial and heat at 75°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of NAA and NAA-d3.[5]

-

After cooling, the sample is ready for GC-MS analysis.

-

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar fused silica capillary column.[5]

-

Injection Volume: 1 µL

-

Injector Temperature: 280°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 5 minutes

-

Ramp: 8°C/min to 280°C

-

Hold: 10 minutes at 280°C[5]

-

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

For quantitative analysis, monitor the following characteristic ions (m/z) for the TMS derivatives of NAA and NAA-d3. The exact m/z values should be confirmed by analyzing the derivatized standards.

Data Presentation

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method. These values are based on typical results for the analysis of organic acids by GC-MS and should be validated in the user's laboratory.

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.1 - 1 µM |

| Limit of Quantification (LOQ) | 0.5 - 5 µM |

| Linearity (R²) | > 0.99 |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Urinary N-Acetyl-L-aspartic acid Concentrations

The following table provides reference ranges for NAA concentrations in urine.

| Population | NAA Concentration (mmol/mol creatinine) |

| Normal Controls | < 39 |

| Canavan Disease Patients | 366 - 21,235 |

Data adapted from literature for LC-MS/MS methods, expected to be comparable for GC-MS.[7]

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the GC-MS analysis of N-Acetyl-L-aspartic acid.

Caption: Experimental workflow for NAA analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of N-Acetyl-L-aspartic acid in urine using GC-MS with a deuterated internal standard. The method is robust, reliable, and suitable for clinical and research applications where accurate measurement of NAA is required. The provided experimental details and performance expectations should serve as a valuable resource for researchers, scientists, and drug development professionals.

References

- 1. Quantification of N-acetyl-L-aspartic acid in urine by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 3. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. metbio.net [metbio.net]

- 5. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of N-Acetyl-L-aspartic acid-d3 in Cerebrospinal Fluid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylaspartate (NAA) is one of the most abundant amino acid derivatives in the central nervous system (CNS), primarily localized within neurons. Its concentration in the brain can reach 10 mM or higher, making it a significant molecule in neurochemistry. While its precise functions are still under investigation, NAA is widely recognized as a biomarker of neuronal health and viability. It is synthesized in neuronal mitochondria from aspartate and acetyl-CoA and is thought to play roles in myelin lipid synthesis, energy metabolism, and axon-glial signaling. The quantification of NAA in cerebrospinal fluid (CSF) provides a window into the metabolic state of neurons and can be indicative of neuronal injury or loss in various neurological disorders.

This document provides detailed application notes and protocols for the quantitative analysis of N-acetyl-L-aspartic acid (NAA) in cerebrospinal fluid (CSF) using N-Acetyl-L-aspartic acid-d3 (NAA-d3) as a stable isotope-labeled internal standard. The use of NAA-d3 is critical for accurate quantification via mass spectrometry, as it co-elutes with the endogenous NAA and compensates for variations in sample preparation and instrument response. This methodology is particularly relevant for research in neurodegenerative diseases, traumatic brain injury, and other neurological conditions where neuronal health is compromised.

Clinical Significance

Variations in NAA levels in the CSF have been associated with several neurological conditions:

-

Traumatic Brain Injury (TBI): Following severe TBI, elevated levels of NAA in the CSF have been observed in some studies, which may reflect the release of NAA from damaged neurons. These increased levels have been correlated with poorer long-term functional outcomes.[1][2]

-

Multiple Sclerosis (MS): In patients with MS, particularly in progressive forms of the disease, decreased levels of NAA in the CSF have been reported.[3][4] This reduction is thought to signify axonal damage and loss, which are hallmarks of MS pathology.

-

Canavan Disease: This rare genetic leukodystrophy is characterized by a deficiency of the enzyme aspartoacylase, which is responsible for NAA catabolism. This leads to a massive accumulation of NAA in the brain and bodily fluids, including CSF. The quantification of NAA is a key diagnostic marker for this disease.[5][6]

Data Presentation

The following table summarizes quantitative data on NAA concentrations in human cerebrospinal fluid from various studies, comparing healthy controls with patients suffering from different neurological disorders.

| Condition | Patient Group | N | NAA Concentration (µmol/L) | Reference |

| Healthy Controls | Adults | - | ~1.0 - 2.83 | [7] |

| Adults | - | ~2.0 (lumbar) | [8] | |

| Adults | 36 | 11.12 ± 2.67 | [8] | |

| Traumatic Brain Injury (Severe) | TBI Patients (acute phase) | 28 | Levels inversely correlated with Glasgow Outcome Scale | [1][2] |

| Multiple Sclerosis | Relapsing Remitting (RRMS) | 26 | Median: 0.74 (IQR: 0.59-0.94) | [9] |

| Secondary Progressive (SPMS) | 12 | Median: 0.54 (IQR: 0.35-0.73) | [9] | |

| Primary Progressive (PPMS) | 8 | Median: 0.83 (IQR: 0.56-1.03) | [9] | |

| Canavan Disease | Patient | 1 | Elevated (specific value not provided in CSF) | [5][7] |

| Alzheimer's Disease | AD Patients | 23 | 14.02 ± 2.32 | [8] |

IQR: Interquartile Range

Signaling Pathways and Experimental Workflows

N-Acetyl-L-aspartic acid (NAA) Metabolism

The following diagram illustrates the metabolic pathway of NAA, highlighting its synthesis in neurons and its subsequent transfer to and catabolism in oligodendrocytes.

Caption: Metabolic pathway of N-Acetyl-L-aspartic acid (NAA).

Experimental Workflow for CSF Analysis

The diagram below outlines the key steps in the quantitative analysis of NAA in CSF samples using LC-MS/MS with NAA-d3 as an internal standard.

Caption: Experimental workflow for NAA analysis in cerebrospinal fluid.

Experimental Protocols

Materials and Reagents

-

N-Acetyl-L-aspartic acid (NAA) standard

-

This compound (NAA-d3) internal standard

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Sample Preparation

-

Thawing: Thaw frozen CSF samples on ice or at room temperature.

-

Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add a known amount of NAA-d3 internal standard solution to a specific volume of CSF sample (e.g., 50 µL).

-

Protein Precipitation: Add a volume of cold acetonitrile (typically 3-4 times the sample volume) to the CSF sample containing the internal standard.

-

Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube or an LC vial insert, avoiding disturbance of the protein pellet.

-

Injection: The collected supernatant is now ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm) is suitable for separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: A typical flow rate is 0.25 mL/min.

-

Gradient Elution: A gradient elution is recommended to ensure good separation of NAA from other CSF components. An example gradient is as follows:

-

0-1 min: 5% B

-

1-5 min: Linear gradient to 95% B

-

5-7 min: Hold at 95% B

-

7.1-10 min: Return to 5% B and equilibrate

-

-

Injection Volume: 5-10 µL.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is typically used for NAA analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

NAA: m/z 174 -> 88, 174 -> 130, 174 -> 58

-

NAA-d3: m/z 177 -> 89 (Note: The most abundant and interference-free transitions should be selected for quantification and confirmation.)

-

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of NAA into an artificial CSF or a pooled CSF sample. Process these standards in the same manner as the study samples.

-

Peak Integration: Integrate the chromatographic peaks for both NAA and the NAA-d3 internal standard.

-

Ratio Calculation: Calculate the peak area ratio of NAA to NAA-d3 for each sample and calibration standard.

-

Quantification: Construct a calibration curve by plotting the peak area ratios of the standards against their corresponding concentrations. Use the linear regression equation from the calibration curve to determine the concentration of NAA in the unknown samples.

Conclusion

The quantitative analysis of N-Acetyl-L-aspartic acid in cerebrospinal fluid using NAA-d3 as an internal standard provides a robust and reliable method for assessing neuronal health in a variety of neurological contexts. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers and clinicians aiming to implement this valuable biomarker analysis in their studies. Accurate and precise measurement of NAA in CSF has the potential to aid in the diagnosis, prognosis, and monitoring of treatment efficacy in neurological disorders.

References

- 1. Monolithic column-based reversed-phase liquid chromatography separation for amino acid assay in microdialysates and cerebral spinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serum and CSF N-acetyl aspartate levels differ in multiple sclerosis and neuromyelitis optica. [ricerca.unich.it]

- 3. neurology.org [neurology.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Whole brain N-acetylaspartate concentration is conserved throughout normal aging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e-century.us [e-century.us]

- 9. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

quantification of NAA in urine with N-Acetyl-L-aspartic acid-d3 internal standard.

Application Notes: Quantification of N-Acetyl-L-aspartic acid (NAA) in Urine

Introduction

N-Acetyl-L-aspartic acid (NAA) is a vital amino acid derivative found predominantly in the central nervous system.[1] It serves as a neuronal osmolyte and a source of acetate for myelin synthesis.[1] Elevated levels of NAA in urine are a key biochemical marker for Canavan disease, an autosomal recessive neurodegenerative disorder caused by a deficiency of the enzyme aspartoacylase.[2][3] Accurate and precise quantification of urinary NAA is therefore crucial for the diagnosis and monitoring of this condition.[4] This application note describes a robust and sensitive method for the quantification of NAA in human urine using a stable isotope-labeled internal standard, N-Acetyl-L-aspartic acid-d3 (NAA-d3), coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The method employs a stable isotope dilution technique, which is a gold standard for quantitative analysis by mass spectrometry.[1][5][6] A known amount of this compound (NAA-d3), a deuterated analog of NAA, is added to the urine sample as an internal standard.[1][2] Since NAA-d3 is chemically identical to NAA but has a different mass, it co-elutes with the endogenous NAA during chromatographic separation and experiences similar ionization effects in the mass spectrometer.[1] By measuring the ratio of the signal intensity of NAA to that of NAA-d3, accurate quantification can be achieved, correcting for variations in sample preparation and instrument response. The analysis is performed using Liquid Chromatography (LC) to separate NAA from other urine components, followed by Tandem Mass Spectrometry (MS/MS) for selective and sensitive detection.

Clinical Significance

The quantification of urinary NAA is a primary diagnostic tool for Canavan disease.[3][4] Patients with Canavan disease exhibit significantly elevated levels of NAA in their urine due to the inability to metabolize it.[2][3] Monitoring urinary NAA levels can also be valuable in assessing disease progression and the efficacy of potential therapeutic interventions. Furthermore, recent studies suggest that urinary NAA levels can help distinguish between different phenotypes of Canavan disease, with lower levels observed in milder forms of the disease.[7][8]

Experimental Workflow

The overall experimental workflow for the quantification of NAA in urine is depicted below.

Caption: Experimental workflow for urinary NAA quantification.

Detailed Protocol: Quantification of NAA in Urine by LC-MS/MS

Apparatus and Consumables

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

C8 or C18 analytical column (e.g., 2.1 x 150 mm)[2]

-

Microcentrifuge

-

Vortex mixer

-

Autosampler vials

-

Pipettes and tips

Reagents and Standards

-

N-Acetyl-L-aspartic acid (NAA) analytical standard

-

This compound (NAA-d3) internal standard

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Control urine samples

Preparation of Stock Solutions and Standards

-

NAA Stock Solution (1 mg/mL): Accurately weigh and dissolve NAA in water.

-

NAA-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve NAA-d3 in water.

-

Working Standards: Prepare a series of working standards by serially diluting the NAA stock solution with control urine to create a calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of NAA-d3 by diluting the stock solution with the initial mobile phase.

Sample Preparation

The sample preparation for this method is straightforward, often referred to as a "dilute and shoot" method.[9]

-

Collect a random urine sample.

-

To a microcentrifuge tube, add a specific volume of urine (e.g., 50 µL).

-

Add a precise amount of the NAA-d3 internal standard working solution.

-

Dilute the mixture with the initial mobile phase (e.g., a mixture of acetonitrile and water with formic acid).[2]

-

Vortex the mixture thoroughly.

-

Centrifuge to pellet any particulate matter.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

5.1. Liquid Chromatography Conditions

-

Column: C8 or C18, 2.1 x 150 mm[2]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 1:1 v/v) containing 0.05% formic acid.[2]

-

Flow Rate: 0.25 mL/min[2]

-

Injection Volume: 5-10 µL

-

Column Temperature: Ambient or controlled (e.g., 40 °C)

-

Run Time: Approximately 2-3 minutes[2]

5.2. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM)[2]

-

MRM Transitions:

Data Analysis and Quantification

-

Integrate the peak areas for both NAA and NAA-d3 for each sample and standard.

-

Calculate the peak area ratio of NAA to NAA-d3.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the NAA standards.

-

Determine the concentration of NAA in the urine samples by interpolating their peak area ratios from the calibration curve.

-

Normalize the NAA concentration to the urinary creatinine concentration to account for variations in urine dilution. The final concentration is typically expressed as mmol/mol creatinine.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of this method.

Table 1: Method Performance Characteristics

| Parameter | Typical Value | Reference |

| Linearity | Up to 2 mmol/L | [2] |

| Limit of Quantification (LOQ) | 1 µmol/L | [2] |

| Inter-assay CV | < 7% | [9] |

| Intra-assay CV | < 7% | [9] |

| Recovery | 98.9 - 102.5% | [9] |

Table 2: Representative Urinary NAA Concentrations

| Population | NAA Concentration (mmol/mol creatinine) | Reference |

| Healthy Controls (n=159) | < 39 | [2] |

| Canavan Disease Patients (n=17) | 366 - 21,235 | [2] |

| Mild Phenotype Canavan Disease | Mean: 525.3 (Range: 25.2 - 1,335) | [7][8] |

| Typical Phenotype Canavan Disease | Mean: 1,369 (Range: 391.7 - 2,420) | [7][8] |

Signaling Pathway and Logical Relationships

The following diagram illustrates the metabolic pathway disruption in Canavan disease leading to the accumulation of NAA.

References

- 1. This compound|CAS 284665-15-2 [benchchem.com]